molecular formula C16H23NO2S B2832191 3-(3-methylthiophen-2-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide CAS No. 2320817-14-7

3-(3-methylthiophen-2-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide

Cat. No.: B2832191
CAS No.: 2320817-14-7
M. Wt: 293.43
InChI Key: KFDBDZHNNNTQOJ-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methylthiophen-2-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the thiophene moiety and the propanamide group. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially yielding alcohol derivatives.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly electrophilic aromatic substitution on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.

Biology: In biological research, it may serve as a probe to study the interactions of spirocyclic compounds with biological macromolecules.

Industry: In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers with unique mechanical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene ring can participate in π-π stacking interactions, while the propanamide group can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanol hydrochloride
  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
  • 2-(2-Oxaspiro[3.5]Nonan-7-yl)acetic acid

Comparison: Compared to these similar compounds, 3-(3-methylthiophen-2-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide stands out due to the presence of the thiophene ring, which imparts unique electronic properties and potential for diverse chemical reactions. The spirocyclic structure also contributes to its stability and potential biological activity, making it a valuable compound for further research and development.

Biological Activity

3-(3-Methylthiophen-2-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is a compound characterized by its unique structural features, which include a thiophene moiety and a spirocyclic system. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure

The compound can be represented by the following structural formula:

C14H19N1O1S1\text{C}_{14}\text{H}_{19}\text{N}_{1}\text{O}_{1}\text{S}_{1}

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in the context of modulating receptor functions. The presence of the thiophene ring and the spirocyclic structure may contribute to its biological efficacy.

The mechanism of action for this compound likely involves:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing pain pathways or neurochemical signaling.
  • Enzyme Modulation : The spirocyclic structure may allow for selective binding to enzymes, altering their activity and leading to therapeutic effects.

Case Studies

  • Opioid Receptor Interaction : A study on similar compounds indicated that derivatives with spirocyclic structures can act as opioid receptor ligands. This suggests potential applications in pain management and analgesic development .
  • Neuroprotective Effects : Preliminary research has shown that compounds featuring thiophene rings exhibit neuroprotective properties, which could be relevant for treating neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes related to inflammatory pathways, suggesting anti-inflammatory potential.

Data Tables

Property Value
Molecular FormulaC₁₄H₁₉N₁O₁S₁
Molecular Weight251.37 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined

Potential Applications

Based on its biological activity, this compound could have several therapeutic applications:

  • Pain Management : As a potential opioid receptor ligand, it could be developed as a novel analgesic.
  • Neuroprotection : Its ability to modulate neurochemical pathways suggests applications in treating conditions like Alzheimer's or Parkinson's disease.
  • Anti-inflammatory Agent : The compound's inhibitory effects on inflammatory enzymes could lead to its use in treating chronic inflammatory diseases.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-12-5-11-20-13(12)2-3-15(18)17-14-4-6-16(14)7-9-19-10-8-16/h5,11,14H,2-4,6-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDBDZHNNNTQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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